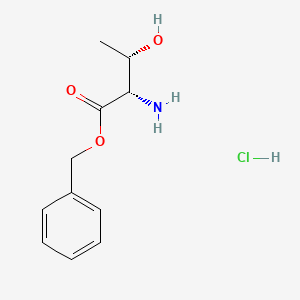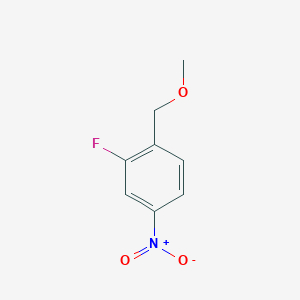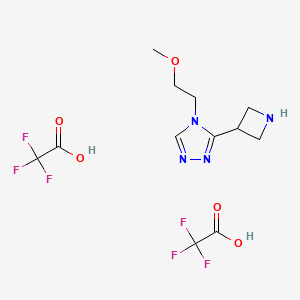
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)
Overview
Description
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) is a chemical compound . It is used in various chemical products, reagents, standards, reference materials, and laboratory bibliography and specialized publications .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.22296 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Anti-Tubercular Activity
A study focused on azetidinone derivatives, including 1, 2, 4-triazole, demonstrated potential anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some analogues showing notable effectiveness compared to standard drugs (Thomas, George, & Harindran, 2014).
Antimicrobial Activity
Research involving 1,2,3-triazoles containing quinoline moiety highlighted their antimicrobial properties. The study synthesized a new series of these triazoles, showing significant activity against various bacterial and fungal strains (Sumangala et al., 2010).
Anticancer Agents
Bis-aminomercaptotriazoles and bis-triazolothiadiazoles, related to the chemical structure , were studied for their potential as anticancer agents. These compounds exhibited promising properties against a variety of cancer cell lines (Holla, Poojary, Rao, & Shivananda, 2002).
Antibacterial Agents
A study on novel 1,4-disubstituted 1,2,3-triazoles, closely related to the compound , showed high inhibitory effects against various bacterial strains, surpassing the control drug, ciprofloxacin, in some cases (Hussain et al., 2019).
Synthesis of Triazole Derivatives
Research on the synthesis of N-substituted pyrrolidine derivatives containing 1,2,4-triazole rings revealed the significance of these compounds in developing clinical drugs for various purposes, including antiviral, anticancer, and anticonvulsant applications (Prasad et al., 2021).
Synthesis and Characterization of Energetic Materials
A study on the synthesis of polycyclic energetic materials using azetidine and azobis-1,2,4-triazole structures as building blocks showed the feasibility of these compounds in creating potential explosives with high stability and reactivity (Yang et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2C2HF3O2/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRIOPDIYAIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



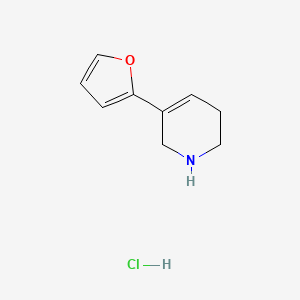
![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)


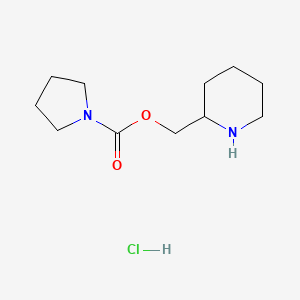
![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)


